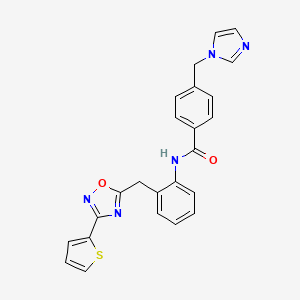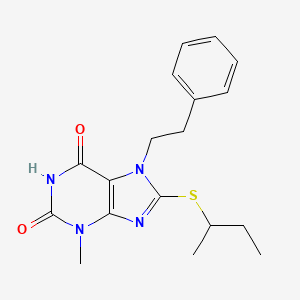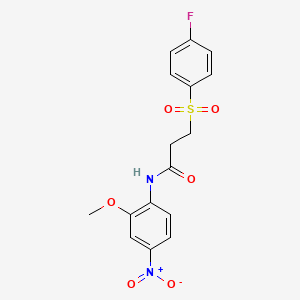
ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study has shown that ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Effective Treatment Methods on PEDOT:PSS to Enhance Its Thermoelectric Performance
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) demonstrates its potential as a successful organic thermoelectric (TE) material, with methods developed to enhance its TE performance significantly. These methods include treatments with polar organic solvents, non-ionic surfactant polymers, acids or alkalis, and reducing reagents. This research paves the way for developing more efficient organic TE materials (Zhu et al., 2017).
Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer
The measurement of human urinary carcinogen metabolites offers critical information about tobacco and cancer, demonstrating the importance of such compounds in biomarker research. This study evaluates the utility of various assays in providing information about carcinogen dose, exposure differentiation, and metabolism in humans (Hecht, 2002).
Occurrence, Fate and Behavior of Parabens in Aquatic Environments
Parabens, including ethyl paraben, are widely used as preservatives and have been identified as weak endocrine disrupter chemicals. This review focuses on their occurrence, fate, and behavior in aquatic environments, highlighting the continuous introduction into the environment despite treatments that eliminate them well from wastewater (Haman et al., 2015).
Analytical Methods Used in Determining Antioxidant Activity
This review covers the significance of studying antioxidants and their implications in various fields, including food engineering and medicine. It critically presents tests used to determine antioxidant activity, highlighting the importance of understanding the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables
Research on 1-methylcyclopropene (1-MCP) has led to its commercialization for use in the apple industry and potential benefits for other fruits and vegetables. This review discusses the effects of 1-MCP on ripening and senescence, indicating its role in improving product quality postharvest (Watkins, 2006).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a related compound, ethyl pyrazole-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
ethyl 5-propan-2-yloxy-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)7-5-10-11-8(7)14-6(2)3/h5-6H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDBIMVFOWKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)

![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)

![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)




![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)
![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)
![(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2990848.png)
![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)
